REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C([N:19]=[C:20]=[S:21])(=O)C1C=CC=CC=1>CC(C)=O>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([NH:1][C:20]([NH2:19])=[S:21])=[CH:10][CH:9]=2)[CH:5]=[CH:6]1
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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NC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
|
9.88 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)N=C=S
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting solid was filtered
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Type
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ADDITION
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Details
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treated with 2 N NaOH in THF (120 mL)
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for about 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
|
The solvent was evaporated off under vacuum
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Type
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ADDITION
|
Details
|
The residue was diluted with water (20 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
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Smiles
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N1C=CC2=CC(=CC=C12)NC(=S)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |